molecular formula C13H11N3O2 B5107660 4-(2-pyrimidinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

4-(2-pyrimidinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

Cat. No. B5107660
M. Wt: 241.24 g/mol
InChI Key: SPUBARAHQCKENN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-pyrimidinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione, commonly known as PAT, is a heterocyclic compound that has been extensively studied for its potential applications in the field of pharmaceutical research. This compound is known for its unique structure and its ability to interact with various biological targets, making it an important tool for drug discovery and development.

Mechanism of Action

The mechanism of action of PAT is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. PAT has been shown to interact with DNA topoisomerases, which are enzymes involved in the regulation of DNA structure and function. It has also been shown to inhibit protein kinases, which are important regulators of cell signaling pathways.
Biochemical and Physiological Effects:
PAT has been shown to have a wide range of biochemical and physiological effects. It has been found to have antimicrobial properties, making it a potential treatment for infectious diseases. PAT has also been shown to have antitumor properties, making it a potential treatment for cancer. Additionally, PAT has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

PAT has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, making it readily available for use in research. Additionally, its unique structure and ability to interact with various biological targets make it an important tool for drug discovery and development. However, there are also limitations to the use of PAT in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate data interpretation.

Future Directions

There are several future directions for research involving PAT. One potential area of research is the development of PAT-based drugs for the treatment of infectious diseases, cancer, and inflammatory diseases. Another potential area of research is the elucidation of the mechanism of action of PAT, which could provide insights into the development of new drugs targeting similar biological pathways. Additionally, research could focus on the optimization of PAT synthesis methods to improve the yield and purity of the compound.

Synthesis Methods

PAT can be synthesized through a variety of methods, including the Pictet-Spengler reaction, which involves the condensation of an aldehyde and an amine in the presence of an acid catalyst. Other methods include the use of cyclization reactions and the use of chiral auxiliaries to control the stereochemistry of the molecule.

Scientific Research Applications

PAT has been extensively studied for its potential applications in the field of pharmaceutical research. It has been found to have a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. PAT has also been shown to have an inhibitory effect on enzymes such as DNA topoisomerases and protein kinases, making it an important tool for drug discovery and development.

properties

IUPAC Name

4-pyrimidin-2-yl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c17-11-9-7-2-3-8(6-7)10(9)12(18)16(11)13-14-4-1-5-15-13/h1-5,7-10H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPUBARAHQCKENN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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